

BMS-1166 hydrochloride stability and storage conditions

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Compound of Interest

Compound Name: BMS-1166 hydrochloride

Cat. No.: B8086991 Get Quote

BMS-1166 Hydrochloride Technical Support Center

For researchers, scientists, and drug development professionals utilizing **BMS-1166 hydrochloride**, this technical support center provides essential information on stability, storage, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid BMS-1166 hydrochloride?

A1: Solid **BMS-1166 hydrochloride** should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: How should I prepare and store stock solutions of BMS-1166 hydrochloride?

A2: It is recommended to prepare stock solutions in high-purity dimethyl sulfoxide (DMSO).[1] [2] **BMS-1166 hydrochloride** is soluble in DMSO at concentrations of 100 mg/mL or higher.[1] [2] To avoid issues with solubility due to moisture absorption by DMSO, it is advisable to use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][2] Once prepared, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]



Q3: My **BMS-1166 hydrochloride** solution in DMSO appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial and vortex it until the solution becomes clear. Sonication can also be used to aid dissolution.[3] Always ensure the compound is fully dissolved before use in your experiments.

Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?

A4: Inconsistent results can stem from several factors, including the stability of the compound in your culture media, variations in cell passage number and health, or pipetting errors.[4][5] It is crucial to prepare fresh working dilutions from your stock solution for each experiment and to maintain consistent cell culture practices.[4] Additionally, the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[4][5]

Q5: How can I minimize the risk of compound degradation during my experiments?

A5: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] [6] For in vitro assays, avoid prolonged exposure of the compound to light and ensure the pH of your buffers and media is stable.[7] If you suspect instability in your experimental conditions, you can perform a simple stability test by incubating the compound in your assay medium for the duration of your experiment and analyzing its concentration at different time points using a suitable analytical method like HPLC.[5]

Data Presentation

Table 1: **BMS-1166 Hydrochloride** Stability and Storage



Form	Storage Temperature	Duration of Stability	Source(s)
Solid (Powder)	-20°C	3 years	[1][2]
Solid (Powder)	4°C	2 years	[1]
In DMSO	-80°C	2 years	[1]
In DMSO	-20°C	1 year	[1]

Table 2: **BMS-1166 Hydrochloride** Solubility

Solvent	Concentration	Notes	Source(s)
DMSO	≥ 100 mg/mL (147.59 mM)	Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.	[1]
In vivo Formulation 1	≥ 2.08 mg/mL (3.24 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline.	[6]
In vivo Formulation 2	≥ 2.5 mg/mL (3.69 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline).	[1]

Experimental Protocols

Protocol 1: In Vitro Cell-Based PD-1/PD-L1 Blockade Assay

This protocol describes a general method to assess the ability of **BMS-1166 hydrochloride** to block the PD-1/PD-L1 interaction and restore T-cell activation in a co-culture system.

Materials:

• PD-L1 expressing cancer cells (e.g., PC9/PD-L1)



- PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter (Jurkat/PD-1/NFAT-luc)
- BMS-1166 hydrochloride stock solution (10 mM in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Ionomycin and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
- Luciferase assay reagent
- White, opaque 96-well plates
- Luminometer

Procedure:

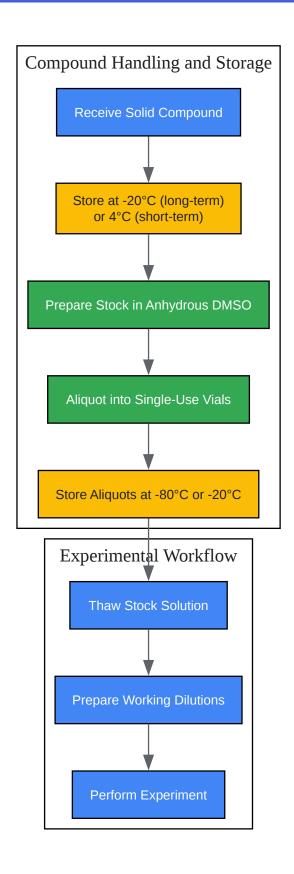
- Cell Seeding: Seed the PD-L1 expressing cancer cells in a white, opaque 96-well plate at a
 density that will result in a confluent monolayer on the day of the assay. Incubate overnight at
 37°C and 5% CO2.
- Compound Preparation: Prepare serial dilutions of **BMS-1166 hydrochloride** in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (e.g., <0.1%).
- Compound Addition: Add the diluted **BMS-1166 hydrochloride** or vehicle control to the wells containing the cancer cells and incubate for 1 hour at 37°C.
- Co-culture: Add the Jurkat/PD-1/NFAT-luc cells to the wells at an appropriate effector-totarget ratio.
- T-cell Stimulation: Add Ionomycin and PMA to the co-culture to stimulate T-cell receptor signaling.
- Incubation: Incubate the co-culture plate for 6-24 hours at 37°C and 5% CO2.
- Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.



• Data Acquisition: Measure the luminescence using a plate reader. Increased luminescence indicates restored NFAT activity and T-cell activation due to the blockade of the PD-1/PD-L1 interaction.

Mandatory Visualization

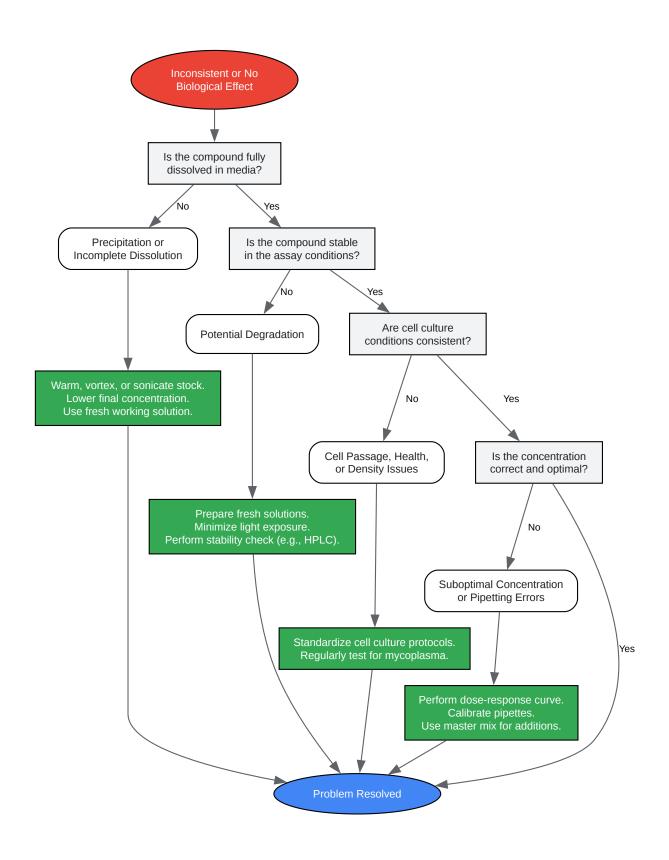




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Caption: Workflow for handling and storage of **BMS-1166 hydrochloride**.





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Caption: Troubleshooting guide for inconsistent experimental results.



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